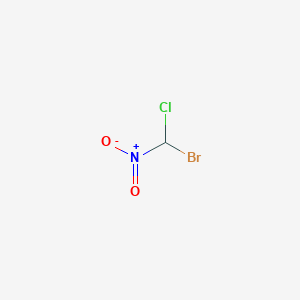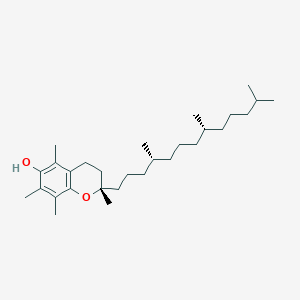
(S,R,R)-alpha-Tocopherol
Vue d'ensemble
Description
(S,R,R)-alpha-Tocopherol is a stereoisomer of alpha-Tocopherol, a form of Vitamin E. It is a fat-soluble antioxidant that plays a crucial role in protecting cell membranes from oxidative damage. This compound is essential for maintaining skin health, immune function, and overall cellular health.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S,R,R)-alpha-Tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, under controlled temperature conditions. The resulting product is then purified through various chromatographic techniques to obtain the desired stereoisomer.
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification methods to ensure the production of high-quality this compound. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form tocopheryl quinone. This reaction is typically catalyzed by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced back to its original form using reducing agents like sodium borohydride.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents for these reactions include acyl chlorides and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride; usually performed in an alcohol or ether solvent.
Substitution: Acyl chlorides, alkyl halides; reactions are often conducted in the presence of a base such as pyridine.
Major Products:
Oxidation: Tocopheryl quinone.
Reduction: Regeneration of this compound.
Substitution: Various esters or ethers of this compound.
Applications De Recherche Scientifique
(S,R,R)-alpha-Tocopherol has a wide range of applications in scientific research:
Chemistry: Used as a standard antioxidant in various chemical assays to study oxidative stress and free radical reactions.
Biology: Investigated for its role in cellular protection and its effects on gene expression related to oxidative stress.
Medicine: Studied for its potential therapeutic effects in preventing and treating diseases associated with oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.
Industry: Utilized in the formulation of skincare products, dietary supplements, and food preservatives due to its antioxidant properties.
Mécanisme D'action
(S,R,R)-alpha-Tocopherol exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby preventing lipid peroxidation in cell membranes. The compound interacts with molecular targets such as peroxyl radicals and singlet oxygen, neutralizing them and protecting cellular components from oxidative damage. Additionally, this compound can modulate signaling pathways involved in inflammation and apoptosis, contributing to its protective effects.
Comparaison Avec Des Composés Similaires
Other Tocopherols: (R,R,R)-alpha-Tocopherol, beta-Tocopherol, gamma-Tocopherol, delta-Tocopherol.
Tocotrienols: Alpha-Tocotrienol, beta-Tocotrienol, gamma-Tocotrienol, delta-Tocotrienol.
Comparison: (S,R,R)-alpha-Tocopherol is unique among tocopherols due to its specific stereochemistry, which influences its biological activity and potency. Compared to other tocopherols, this compound has a higher affinity for certain molecular targets and exhibits greater antioxidant activity. Tocotrienols, on the other hand, have a different structure with unsaturated side chains, which confer distinct biological properties, including more potent anti-inflammatory and anticancer effects.
Propriétés
IUPAC Name |
(2S)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJHHUAWPYXKBD-QLVXXPONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(CC[C@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873170 | |
| Record name | (S,R,R)-alpha-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18920-63-3 | |
| Record name | l-α-Tocopherol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18920-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Tocopherol, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018920633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S,R,R)-alpha-Tocopherol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALPHA-TOCOPHEROL, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82190DH9F2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


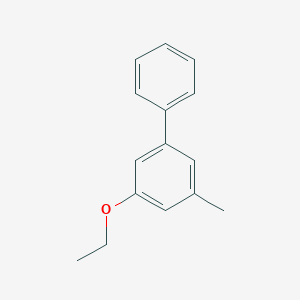
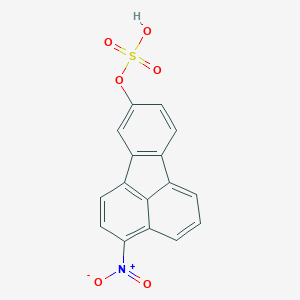
![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)
![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)

![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)

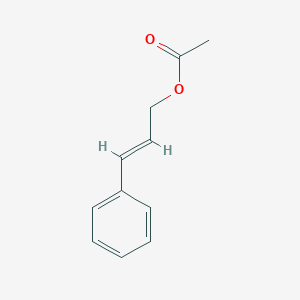
![N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B120522.png)


![ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B120531.png)

